

Cellular Thermal Shift Assay (CETSA): The Gold Standard for Endogenous Target Engagement

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Compound of Interest

Compound Name: (R)-JQ-1 (carboxylic acid)

Cat. No.: B8802898

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CETSA is a first-in-class, label-free method that allows for the direct detection of a compound's physical interaction with its target protein in a native cellular environment, including patient-derived samples.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Principle of CETSA

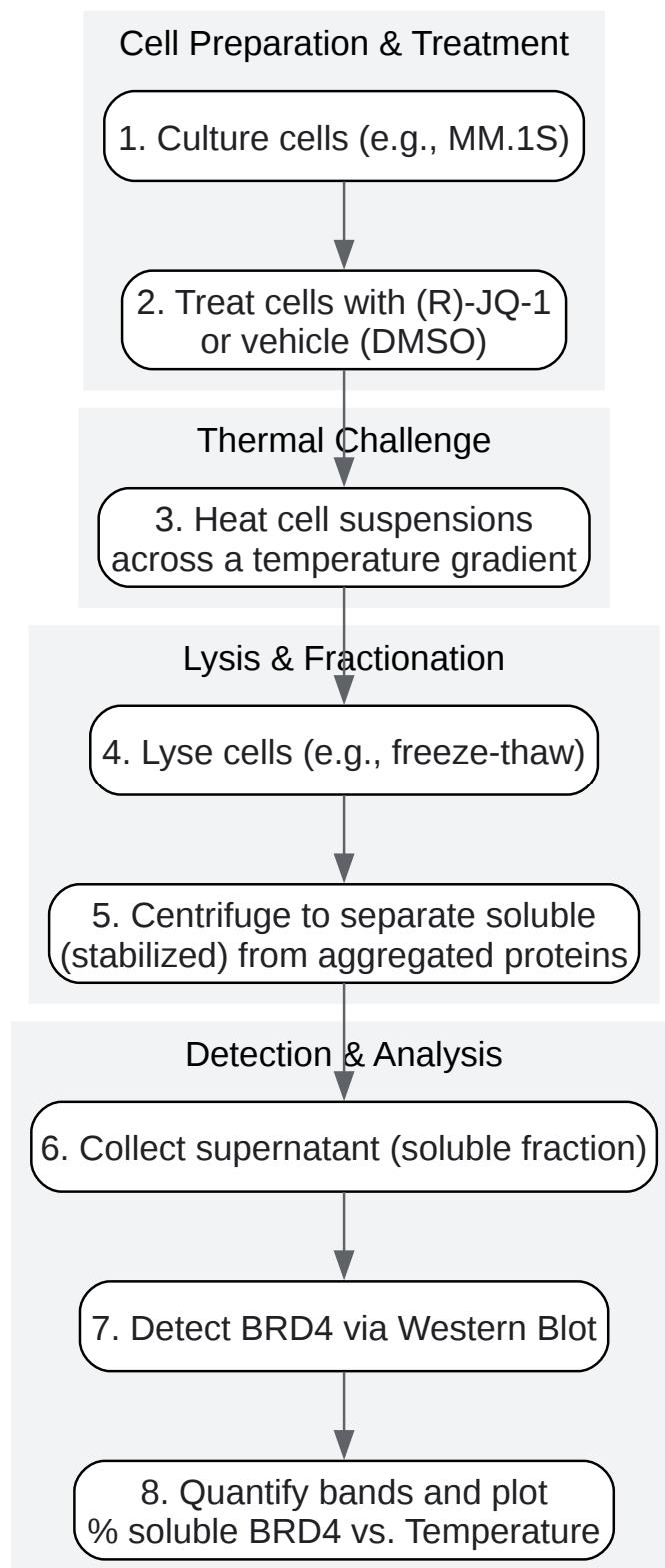
The core principle of CETSA is that the binding of a ligand, such as (R)-JQ-1, to its target protein, BRD4, confers thermal stability.[\[8\]](#) When cells are heated, proteins begin to denature and aggregate. A protein bound to a stabilizing ligand will resist this thermal denaturation at higher temperatures compared to its unbound state. By measuring the amount of soluble protein remaining at various temperatures, a "melting curve" can be generated, and a shift in this curve in the presence of the compound is direct proof of target engagement.[\[10\]](#)

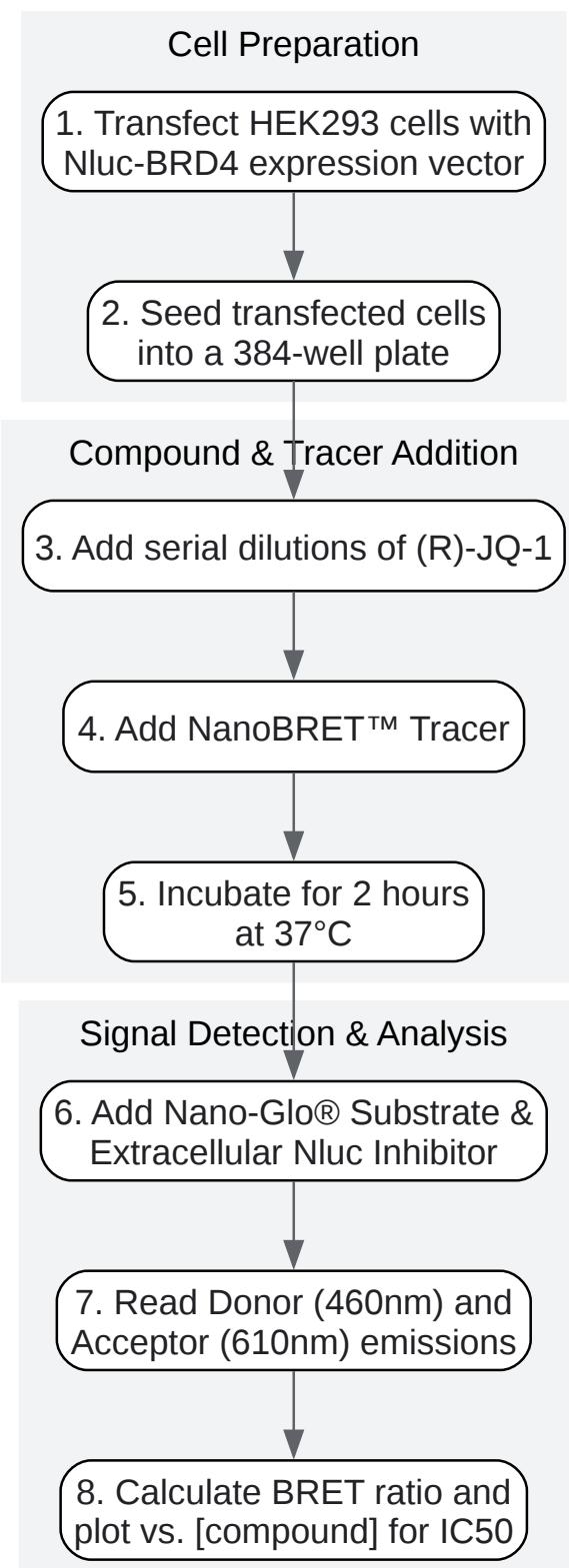
Why CETSA for (R)-JQ-1?

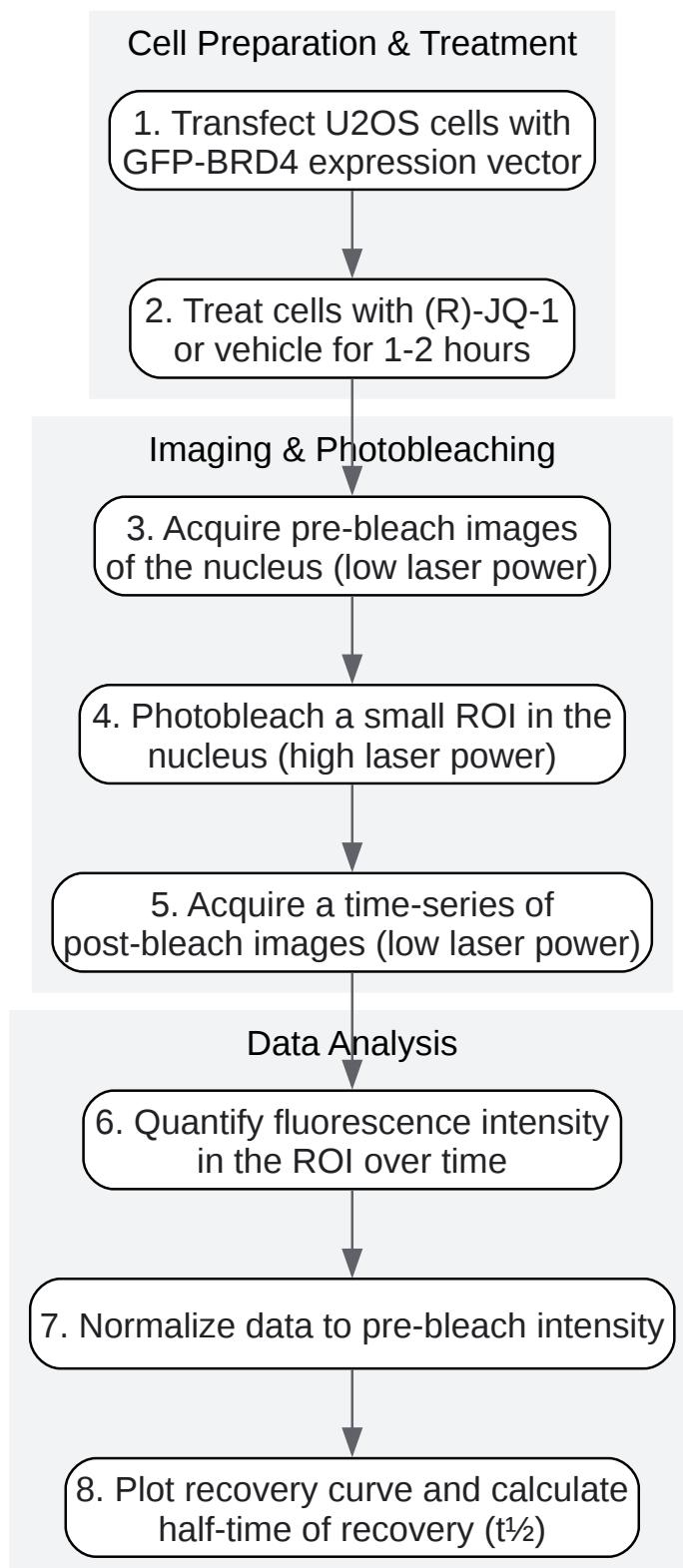
The primary advantage of CETSA is its ability to measure engagement with the endogenous, untagged BRD4 protein.[\[11\]](#) This avoids potential artifacts arising from protein overexpression or the addition of fusion tags, which could alter protein localization, function, or compound affinity. It is the most physiologically relevant method for confirming that a compound binds its intended target.

Experimental Workflow and Diagram

The CETSA workflow can be performed in two main formats: a full melting curve or an isothermal dose-response (ITDR) format, where cells are heated to a single, optimized temperature while the compound concentration is varied.[9][12]







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